molecular formula C11H13Cl2FN4O B2874248 2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride CAS No. 2034422-65-4

2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride

Cat. No.: B2874248
CAS No.: 2034422-65-4
M. Wt: 307.15
InChI Key: GBDIIORONQGMGD-UHFFFAOYSA-N
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Description

2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a 1,2,4-oxadiazole ring and a fluoropyrrolidine moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine and oxadiazole intermediates. The fluoropyrrolidine moiety is introduced through nucleophilic substitution reactions. Common reagents used in these reactions include pyridine derivatives, oxadiazole precursors, and fluorinated pyrrolidine compounds. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Purification methods like recrystallization, chromatography, and distillation are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the pyridine or oxadiazole rings.

Scientific Research Applications

2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Chloropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride
  • 2-[5-(4-Bromopyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride
  • 2-[5-(4-Methylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride

Uniqueness

The uniqueness of 2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride lies in its fluorinated pyrrolidine moiety, which can impart distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(4-fluoropyrrolidin-2-yl)-3-pyridin-2-yl-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O.2ClH/c12-7-5-9(14-6-7)11-15-10(16-17-11)8-3-1-2-4-13-8;;/h1-4,7,9,14H,5-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDIIORONQGMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=NC(=NO2)C3=CC=CC=N3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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